Selective BRD9 Binding Affinity
1-(Bromomethyl)-3-(2-chloroethyl)-5-methylbenzene exhibits a Kd of 150 nM for human BRD9, demonstrating a 7.3-fold greater affinity than for BRD4 (Kd = 6,900 nM), establishing its selectivity profile [1].
| Evidence Dimension | Binding Affinity (Dissociation Constant, Kd) |
|---|---|
| Target Compound Data | Kd = 150 nM (for BRD9); Kd = 6,900 nM (for BRD4) |
| Comparator Or Baseline | Binding to BRD4 bromodomain 1 (Kd = 6,900 nM) |
| Quantified Difference | 46-fold higher affinity (lower Kd) for BRD9 vs. BRD4 |
| Conditions | Site-directed competition binding assay |
Why This Matters
This quantitative selectivity profile is essential for researchers developing bromodomain inhibitors, ensuring that the chosen chemical probe engages the intended target (BRD9) and not the off-target (BRD4).
- [1] BindingDB. BDBM50623487. 1-(bromomethyl)-3-(2-chloroethyl)-5-methylbenzene. https://bdb99.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50623487 (accessed 2026-04-15). View Source
